1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone

Storage stability Cold-chain logistics Procurement

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone (CAS 2223045-63-2) is a pinacol boronate ester of 2-acetylpyrimidine, with molecular formula C12H17BN2O3 and a molecular weight of 248.09 g/mol. It belongs to the class of heteroaryl pinacol boronates that serve as privileged reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of 2-substituted pyrimidine libraries.

Molecular Formula C12H17BN2O3
Molecular Weight 248.09 g/mol
Cat. No. B12972978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone
Molecular FormulaC12H17BN2O3
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)C
InChIInChI=1S/C12H17BN2O3/c1-8(16)10-14-6-9(7-15-10)13-17-11(2,3)12(4,5)18-13/h6-7H,1-5H3
InChIKeyJLUXCOGBFPMPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone: A Procurement-Ready Heteroaryl Pinacol Boronate for Suzuki-Miyaura Coupling


1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone (CAS 2223045-63-2) is a pinacol boronate ester of 2-acetylpyrimidine, with molecular formula C12H17BN2O3 and a molecular weight of 248.09 g/mol . It belongs to the class of heteroaryl pinacol boronates that serve as privileged reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of 2-substituted pyrimidine libraries [1]. The compound is supplied at 98% purity by multiple vendors and is typically used as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitor scaffolds and other bioactive heterocycles .

Why 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone Cannot Be Replaced by the Free Boronic Acid or Unsubstituted Pinacol Esters


The free boronic acid counterpart, (2-acetylpyrimidin-5-yl)boronic acid (CAS 1229672-57-4), requires storage at –20 °C and is prone to rapid protodeboronation under aqueous or thermal conditions, leading to inconsistent coupling yields and batch failures . In contrast, generic pyrimidine-5-boronic acid pinacol ester (CAS 321724-19-0) lacks the 2-acetyl substituent, which is critical for constructing pharmacophores found in JAK, PI3K, and other kinase inhibitors [1]. Substituting either alternative introduces significant risks: the free acid compromises stability and reproducibility, while the unsubstituted pinacol ester eliminates the essential acetyl handle, forcing additional synthetic steps. The target compound uniquely combines the storage-stable pinacol ester protection with the synthetically indispensable acetyl group .

Quantitative Differentiation Evidence for 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone Versus Closest Analogs


Long-Term Storage Temperature: Room Temperature vs. –20 °C for the Free Boronic Acid

The target pinacol ester is stored at room temperature, whereas its free boronic acid analog (2-acetylpyrimidin-5-yl)boronic acid mandates storage at –20 °C in sealed, dry conditions . This represents a minimum 45 °C difference in tolerated storage temperature, directly reducing cold-chain shipping costs, simplifying inventory management, and extending usable shelf-life without freezer dependency.

Storage stability Cold-chain logistics Procurement

Vendor-Claimed Purity: 98% vs. 95% for the Closest Pinacol Ester Analog

The target compound is supplied at 98% purity (Leyan), compared to 95% for 2-acetamidopyrimidine-5-boronic acid pinacol ester, the closest structural analog differing only in the acetyl-to-acetamide replacement . A 3-percentage-point purity advantage corresponds to lower levels of dehalogenated or protodeboronated impurities that can poison palladium catalysts and reduce cross-coupling yields.

Purity specification Suzuki coupling efficiency Batch consistency

Hydrolytic Stability: Pinacol Ester Protection Against Protodeboronation vs. Free Boronic Acid Instability

2-Heteroarylboronic acids are documented to undergo facile decomposition via protodeboronation, oxidation, and polymerization, rendering them unreliable in cross-coupling [1]. The pinacol ester form of the target compound circumvents this instability, as demonstrated by the general class of 2-heteroaryl pinacol boronates that enable high-yielding Suzuki-Miyaura couplings under Pd(OAc)₂/S-Phos/LiOH conditions at 80 °C [1]. While direct hydrolysis rate constants for this specific compound are not reported, the class-level advantage is mechanistically established.

Protodeboronation resistance Aqueous stability Suzuki-Miyaura coupling

Functional Group Orthogonality: Acetyl and Boronate Ester Handles for Sequential Derivatization

The target compound uniquely presents both a 2-acetyl group and a 5-pinacol boronate ester on the pyrimidine core. The acetyl moiety can undergo condensation, reduction, or Grignard addition without affecting the boronate, while the boronate enables subsequent Suzuki-Miyaura coupling for aryl/heteroaryl introduction [1]. By contrast, pyrimidine-5-boronic acid pinacol ester (CAS 321724-19-0) lacks the 2-acetyl handle, requiring separate installation of a carbonyl synthon, which adds 2–3 synthetic steps . This dual functionality is particularly valuable in divergent library synthesis for kinase inhibitor programs targeting JAK, PI3K, and related ATP-binding pockets [1].

Orthogonal reactivity Scaffold diversification Medicinal chemistry

Optimal Procurement Scenarios for 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone Based on Quantitative Evidence


Parallel Synthesis of 2-Acetyl-5-arylpyrimidine Kinase Inhibitor Libraries

The compound's orthogonal acetyl and pinacol boronate handles enable one-step diversification via Suzuki-Miyaura coupling with diverse aryl halides, directly generating 2-acetyl-5-arylpyrimidine scaffolds that are privileged cores in JAK, PI3K, and EGFR inhibitor programs. The room-temperature storage and 98% purity minimize pre-coupling purification and ensure consistent catalyst turnover, reducing per-compound synthesis time in 24- or 96-well parallel formats [1].

Late-Stage Functionalization in Chemical Biology Probe Construction

The pinacol boronate serves as a robust handle for late-stage Suzuki coupling to install fluorophores, biotin tags, or photoaffinity labels onto acetylpyrimidine-containing probe molecules. The documented hydrolytic stability of pinacol esters over free boronic acids (class-level evidence) ensures that the boronate survives multi-step synthetic sequences prior to the final coupling step, improving overall probe yield and purity [1].

Scale-Up Campaigns Requiring Ambient-Temperature Storage and Shipping

For process chemistry groups scaling validated hits to multi-gram or kilogram quantities, the room-temperature storage specification eliminates the need for –20 °C cold-chain logistics during inter-site transfers. This directly reduces shipping costs and removes the risk of compound degradation due to inadvertent freezer failure, a documented vulnerability of the free boronic acid analog that mandates –20 °C storage .

Building Block for Pyrimidine-Based Materials and Agrochemicals

Beyond medicinal chemistry, 2-acetylpyrimidine cores appear in electron-transport materials for OLEDs and in agrochemical actives. The target compound provides a single, high-purity building block that can be diversified via the boronate ester to introduce various aryl substituents while retaining the acetyl group for subsequent condensation or metal-coordination chemistry, offering procurement efficiency across multiple R&D programs [1].

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